

Methyl 5-Bromo-2-methoxynicotinate chemical structure and IUPAC name

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Compound of Interest

Compound Name: Methyl 5-Bromo-2-methoxynicotinate

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An In-depth Technical Guide to Methyl 5-Bromo-2-methoxynicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of **Methyl 5-Bromo-2-methoxynicotinate**, a key intermediate in pharmaceutical development.

Chemical Structure and IUPAC Name

Methyl 5-Bromo-2-methoxynicotinate is a substituted pyridine derivative. Its structure consists of a pyridine ring with a bromo substituent at the 5-position, a methoxy group at the 2-position, and a methyl ester at the 3-position.

IUPAC Name: methyl 5-bromo-2-methoxypyridine-3-carboxylate^{[1][2]}

Chemical Formula: C₈H₈BrNO₃^{[1][2]}

SMILES: COC(=O)C1=CC(Br)=CN=C1OC^[2]

InChI Key: OLQOVEOEHQDKSC-UHFFFAOYSA-N^[2]

Caption: 2D structure of **Methyl 5-Bromo-2-methoxynicotinate**.

Physicochemical Properties

Detailed experimental data for the physical properties of **Methyl 5-Bromo-2-methoxynicotinate** are not readily available in the public domain. The following table summarizes computed data from reliable chemical databases.

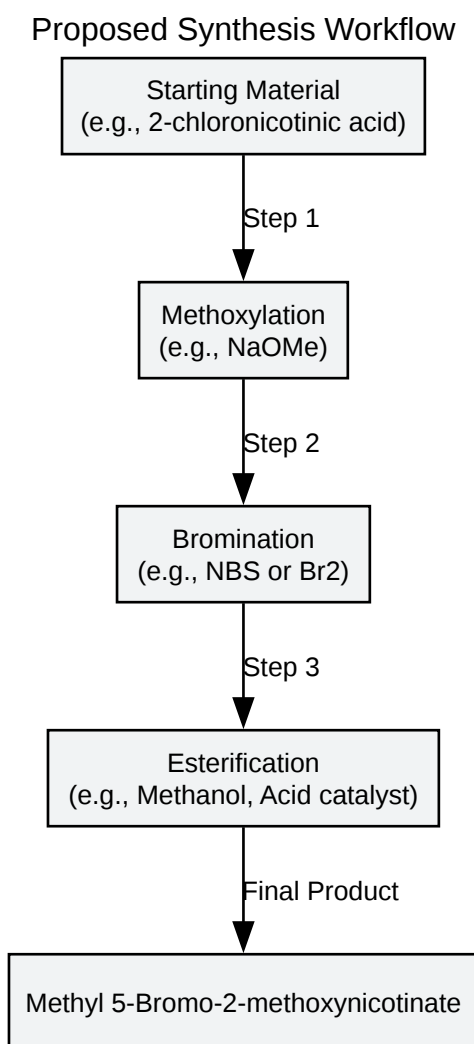
Property	Value	Source
Molecular Weight	246.06 g/mol	PubChem[1]
Monoisotopic Mass	244.96876 Da	PubChem[1]
XLogP3	1.7	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem
Hydrogen Bond Acceptor Count	4	PubChem
Rotatable Bond Count	3	PubChem
Exact Mass	244.96876 g/mol	PubChem[1]
Topological Polar Surface Area	48.4 Å ²	PubChem[1]
Heavy Atom Count	13	PubChem
Formal Charge	0	PubChem
Complexity	188	PubChem[1]

Synthesis

A specific, detailed experimental protocol for the synthesis of **Methyl 5-Bromo-2-methoxynicotinate** is not widely published. However, based on general synthetic methodologies for substituted pyridines and related compounds found in patent literature, a plausible synthetic route can be proposed. A common starting material for such syntheses is a di-substituted pyridine, which is then further functionalized.

A potential synthetic pathway could involve the bromination of a 2-methoxynicotinate precursor or the methoxylation and esterification of a 5-bromonicotinic acid derivative. For instance, the synthesis could start from 2-amino-5-bromo-4-methylpyridine, which undergoes a series of reactions including oxidation, esterification, reduction, and diazotization hydrolysis to yield related structures[3]. A more direct approach would be the esterification of 5-bromo-2-methoxynicotinic acid.

The following diagram illustrates a generalized synthetic workflow.



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References

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com